Aderbasib

Catalog No.
S547911
CAS No.
791828-58-5
M.F
C21H28N4O5
M. Wt
416.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Aderbasib

CAS Number

791828-58-5

Product Name

Aderbasib

IUPAC Name

methyl (6S,7S)-7-(hydroxycarbamoyl)-6-(4-phenylpiperazine-1-carbonyl)-5-azaspiro[2.5]octane-5-carboxylate

Molecular Formula

C21H28N4O5

Molecular Weight

416.5 g/mol

InChI

InChI=1S/C21H28N4O5/c1-30-20(28)25-14-21(7-8-21)13-16(18(26)22-29)17(25)19(27)24-11-9-23(10-12-24)15-5-3-2-4-6-15/h2-6,16-17,29H,7-14H2,1H3,(H,22,26)/t16-,17-/m0/s1

InChI Key

DJXMSZSZEIKLQZ-IRXDYDNUSA-N

SMILES

Array

solubility

Soluble in DMSO, not in water

Synonyms

INCB7839; INCB 7839; INCB-7839; INCB007839; INCB 007839; INCB-007839; Aderbasib.

Canonical SMILES

COC(=O)N1CC2(CC2)CC(C1C(=O)N3CCN(CC3)C4=CC=CC=C4)C(=O)NO

Isomeric SMILES

COC(=O)N1CC2(CC2)C[C@@H]([C@H]1C(=O)N3CCN(CC3)C4=CC=CC=C4)C(=O)NO

The exact mass of the compound Aderbasib is 416.20597 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Aderbasib (INCB007839; CAS 791828-58-5) is a potent, orally bioavailable, low-nanomolar hydroxamate-based dual inhibitor of the A Disintegrin and Metalloprotease (ADAM) family enzymes, specifically targeting ADAM10 and ADAM17 . In procurement and material selection, Aderbasib is prioritized for its ability to cleanly block the metalloproteinase "sheddase" activity responsible for releasing ectodomains of critical transmembrane proteins, such as HER2, PD-L1, and various cytokines [1]. Unlike early-generation broad-spectrum inhibitors, it offers a highly optimized balance of target specificity and in vivo processability, making it a benchmark compound for preclinical oncology, immunology, and virology workflows requiring reliable suppression of redundant shedding pathways without generalized matrix degradation.

Substituting Aderbasib with broad-spectrum matrix metalloproteinase (MMP) inhibitors or highly selective single-isoform ADAM inhibitors frequently compromises experimental integrity and application performance. Broad-spectrum agents like Marimastat lack selectivity, leading to generalized extracellular matrix (ECM) degradation and off-target cellular toxicity that confound sheddase-specific phenotypic data [1]. Conversely, utilizing an ADAM10-selective inhibitor such as GI254023X fails in biological systems where ADAM10 and ADAM17 exhibit functional redundancy; for instance, both enzymes can cleave PD-L1 and HER2, meaning single-target inhibition results in incomplete blockade due to compensatory shedding by the uninhibited isoform [2]. Aderbasib provides the necessary dual-inhibition profile to fully suppress these redundant pathways without the confounding ECM disruption of pan-MMP inhibitors.

Dual Target Coverage in Redundant Ectodomain Shedding Pathways

In assays measuring the shedding of surface proteins like PD-L1, redundant cleavage by both ADAM10 and ADAM17 necessitates dual inhibition. Aderbasib provides potent low-nanomolar inhibition of both targets, consistently reducing soluble PD-L1 (sPD-L1) in malignant cell line supernatants [1]. In contrast, the widely used comparator GI254023X exhibits a 100-fold selectivity for ADAM10 over ADAM17 (IC50 ~5.3 μM vs 541 μM), failing to adequately block ADAM17-mediated shedding. Aderbasib ensures complete suppression of the sheddase phenotype where single-target inhibitors leave compensatory pathways active.

Evidence DimensionSuppression of redundant surface protein shedding (e.g., sPD-L1)
Target Compound DataAderbasib (Low nanomolar dual ADAM10/17 inhibition; significant sPD-L1 reduction)
Comparator Or BaselineGI254023X (100-fold selective for ADAM10; incomplete shedding blockade)
Quantified DifferenceComplete vs. partial blockade of redundant ADAM10/17-mediated shedding
ConditionsMalignant cell line supernatant sPD-L1 cleavage assays at 48 hours

Procurement of a dual inhibitor is critical for immuno-oncology models where single-isoform inhibition results in compensatory target shedding by the uninhibited ADAM isoform.

Specificity vs. Broad-Spectrum MMP Interference

Early-generation hydroxamates like Marimastat act as broad-spectrum matrix metalloproteinase (MMP) inhibitors. While they block ADAMs, they simultaneously inhibit a wide array of MMPs, causing extensive off-target disruption of the extracellular matrix (ECM) [1]. Aderbasib isolates the ADAM10/17 sheddase axis, avoiding the confounding ECM degradation and cellular toxicity associated with pan-MMP inhibitors. This targeted profile allows researchers to attribute phenotypic changes directly to ectodomain shedding rather than generalized tissue remodeling.

Evidence DimensionTarget specificity and off-target ECM interference
Target Compound DataAderbasib (Selective ADAM10/17 sheddase blockade)
Comparator Or BaselineMarimastat (Pan-MMP inhibition)
Quantified DifferenceElimination of off-target ECM degradation and associated musculoskeletal toxicity
ConditionsIn vitro and in vivo tumor microenvironment studies

Selecting Aderbasib prevents off-target ECM disruption from confounding data related to specific cytokine and receptor shedding mechanisms.

Formulation Compatibility for In Vivo Xenograft Models

For in vivo applications, compound processability is a primary selection criterion. Aderbasib demonstrates excellent solubility and stability in standard preclinical vehicle formulations, such as 2% DMSO, 2% Tween 80, 48% PEG300, and 48% water. This allows for reliable systemic exposure (e.g., 50 mg/kg dosing via intraperitoneal injection) in murine xenograft models without the precipitation issues common to earlier lipophilic hydroxamate analogs.

Evidence DimensionPreclinical dosing vehicle compatibility
Target Compound DataAderbasib (Highly soluble in 2% DMSO / 2% Tween 80 / 48% PEG300 / 48% water)
Comparator Or BaselineEarly-generation lipophilic hydroxamates (Poor aqueous/vehicle solubility)
Quantified DifferenceReliable in vivo dosing and systemic exposure without compound precipitation
ConditionsMurine orthotopic xenograft models (e.g., pediatric glioblastoma)

Buyers conducting in vivo efficacy studies must prioritize compounds with validated, straightforward formulation protocols to ensure reproducible dosing and minimize vehicle-related artifacts.

Functional Efficacy in Exosome-Driven Metastasis Models

In models of colorectal cancer metastasis, tumor-derived exosomes utilize ADAM17 to breach vascular endothelial barriers. Studies demonstrate that Aderbasib effectively reduces vascular permeability and tumor cell adhesion driven by EMT-HCT116 exosomes[1]. In direct comparison, the ADAM10-selective inhibitor GI254023X fails to exert the same protective effect on the endothelial barrier, highlighting the functional necessity of ADAM17 blockade in this specific metastatic context.

Evidence DimensionReduction of exosome-induced vascular permeability
Target Compound DataAderbasib (Effectively reduces endothelial permeability and tumor cell adhesion)
Comparator Or BaselineGI254023X (Fails to significantly reduce permeability)
Quantified DifferenceSuperior functional blockade of hematogenous metastasis pathways dependent on ADAM17
ConditionsColorectal cancer EMT-HCT116 exosome permeability and adhesion assays

For researchers studying exosome-mediated metastasis, Aderbasib provides the necessary ADAM17 inhibition that ADAM10-selective compounds fundamentally lack.

Immuno-Oncology Ectodomain Shedding Assays

Ideal for quantifying the release of soluble immune checkpoints (e.g., sPD-L1) or tumor antigens (e.g., HER2 ECD) where redundant ADAM10/17 activity must be fully suppressed to prevent compensatory shedding [1].

Preclinical Xenograft Efficacy Studies

Highly suited for in vivo models of glioma or breast cancer due to its validated formulation profile (DMSO/Tween/PEG/Water) and reliable systemic bioavailability via intraperitoneal or oral routes .

Exosome and Vascular Permeability Research

The preferred inhibitor for investigating how tumor-derived exosomal ADAM17 disrupts endothelial barriers during hematogenous metastasis, outperforming ADAM10-selective alternatives [2].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

0.8

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

2

Exact Mass

416.20597001 Da

Monoisotopic Mass

416.20597001 Da

Heavy Atom Count

30

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

V9YL6NEJ3G

Drug Indication

Investigated for use/treatment in breast cancer.

Pharmacology

Aderbasib is an orally bioavailable inhibitor of the ADAM (A Disintegrin And Metalloprotease) family of multifunctional membrane-bound proteins with potential antineoplastic activity. Aderbasib represses the metalloproteinase sheddase activities of ADAM10 and ADAM17, which may result in the inhibition of tumor cell proliferation. The metalloproteinase domains of ADAMs cleave cell surface proteins at extracellular sites proximal to the cell membrane, releasing or shedding soluble protein etcodomains from the cell surface; the disintegrin domains of these multifunctional proteins interact with various components of the extracellular matrix (ECM). ADAM10 processes particular epithelial growth factor receptor (EGFR) ligands and appears to regulate Notch signaling through the cleavage of Notch and its related ligand delta-like ligand-1 (Dll-1). ADAM17 (also known as Tumor necrosis factor-Converting Enzyme or TACE) is involved in processing tumor necrosis factor (TNF) from its membrane bound precursor to its soluble circulating form and in processing ligands for the epidermal growth factor receptor (EGFR) family.

Mechanism of Action

INCB7839 is a novel, orally available ADAM metalloprotease inhibitor that is designed to block activation of the epidermal growth factor (EGFR) pathways. Currently approved therapies that target the EGFR pathways have shown promising efficacy in metastatic disease, validating these pathways as targets; however, efficacy may be limited due to the fact that these drugs inhibit only one or two of the four HER receptor pathways. In contrast, the sheddase inhibitor, INCB7839, has the potential to inhibit activation through all four of the HER receptors, resulting in more complete inhibition of these pathways.

KEGG Target based Classification of Drugs

Enzymes
Hydrolases (EC3)
Metallo peptidases [EC:3.4.24.- 3.4.17.-]
ADAM17 [HSA:6868] [KO:K06059]

Wikipedia

Aderbasib

Dates

Last modified: 08-15-2023

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